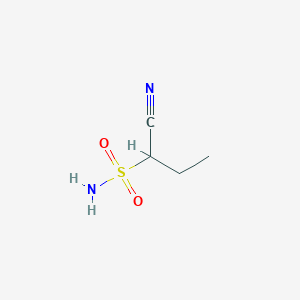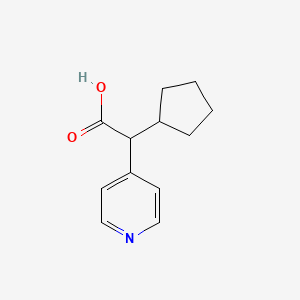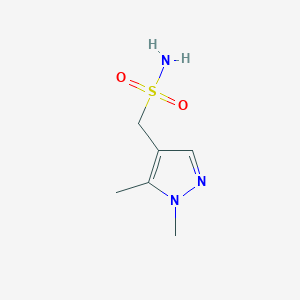![molecular formula C12H12O2 B13214999 5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13214999.png)
5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is an organic compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol . This compound is characterized by its unique cyclopropane ring fused to an indene structure, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclopropanation of an indene derivative followed by carboxylation.
Reaction Conditions: Typical reaction conditions include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine). Reactions are often carried out under controlled temperatures and inert atmospheres.
Major Products: Major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives.
Scientific Research Applications
5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity and affecting biochemical pathways.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, depending on the specific context of its application.
Comparison with Similar Compounds
5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can be compared with similar compounds:
Similar Compounds: Compounds such as 1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid and 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid share structural similarities.
Uniqueness: The presence of the methyl group at the 5-position and the carboxylic acid functionality distinguishes it from its analogs, potentially leading to different reactivity and applications
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c1-6-3-2-4-7-8(6)5-9-10(7)11(9)12(13)14/h2-4,9-11H,5H2,1H3,(H,13,14) |
InChI Key |
FAQNDGJXUCQEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3C(C3C(=O)O)C2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13214929.png)

![2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13214951.png)
![Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214962.png)
![1-[4-(4-Bromophenyl)phenyl]ethanol](/img/structure/B13214968.png)
![3-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13214974.png)
![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214984.png)
amine](/img/structure/B13214992.png)
![1-[2-Oxo-2-(piperazin-1-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B13215001.png)



![2-chloro-N-[4-(difluoromethoxy)-3-methoxybenzyl]acetamide](/img/structure/B13215016.png)
